molecular formula C18H17N3O2 B6123605 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone

2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone

Cat. No. B6123605
M. Wt: 307.3 g/mol
InChI Key: OHGBZWGNOKFZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is a chemical compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has various scientific research applications. It is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It is also used in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It is believed that its anti-tumor and anti-inflammatory activities are mediated through the inhibition of these enzymes and proteins.
Biochemical and Physiological Effects:
2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its versatility. It can be used in various assays and experiments to study different cellular processes. Additionally, it is relatively easy to synthesize and has a high purity. However, one limitation is that it may exhibit cytotoxicity at high concentrations, which may affect the results of some experiments.

Future Directions

There are several future directions for the study of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, it can be used in combination with other drugs to enhance their therapeutic efficacy. Finally, further research can be conducted to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone can be achieved through a multistep process. The first step involves the reaction between 2-aminopyrimidine and benzyl bromide to form 2-benzylamino pyrimidine. The second step involves the reaction between 2-benzylamino pyrimidine and 4-methoxybenzaldehyde to form 2-(benzylamino)-6-(4-methoxyphenyl) pyrimidine. The final step involves the reaction between 2-(benzylamino)-6-(4-methoxyphenyl) pyrimidine and acetic anhydride to form 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone.

properties

IUPAC Name

2-(benzylamino)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-15-9-7-14(8-10-15)16-11-17(22)21-18(20-16)19-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGBZWGNOKFZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.